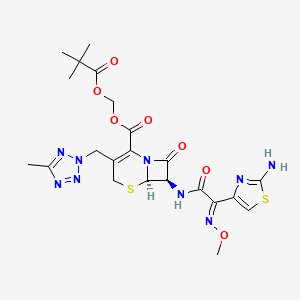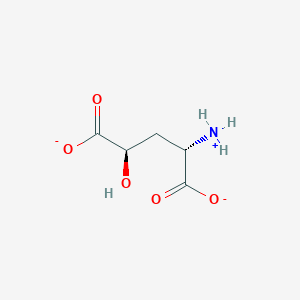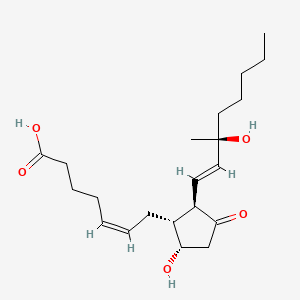
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an iodine atom and a hydroxyl group on a long-chain eicosatrienoic acid, forming a lactone ring structure. Its unique chemical structure allows it to participate in various biochemical and chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor eicosatrienoic acid, followed by hydroxylation and subsequent lactonization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced purification techniques to produce large quantities of this compound with high efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deiodinated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its role in cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory responses or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
14,15-Dihydroxyeicosatrienoic acid: Similar in structure but lacks the iodine atom and lactone ring.
15-Hydroxyeicosatrienoic acid: Lacks the iodine atom and has a different hydroxylation pattern.
14-Iodo-15-hydroxyarachidonic acid: Similar but with a different carbon chain length and structure.
Uniqueness
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one is unique due to its specific combination of iodine, hydroxyl, and lactone functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78000-89-2 |
|---|---|
Molecular Formula |
C20H31IO2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(6Z,9Z,12Z)-15-iodo-16-pentyl-1-oxacyclohexadeca-6,9,12-trien-2-one |
InChI |
InChI=1S/C20H31IO2/c1-2-3-12-16-19-18(21)15-13-10-8-6-4-5-7-9-11-14-17-20(22)23-19/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3/b6-4-,9-7-,13-10- |
InChI Key |
SXXFNENRGADUMK-ILYOTBPNSA-N |
SMILES |
CCCCCC1C(CC=CCC=CCC=CCCCC(=O)O1)I |
Isomeric SMILES |
CCCCCC1C(C/C=C\C/C=C\C/C=C\CCCC(=O)O1)I |
Canonical SMILES |
CCCCCC1C(CC=CCC=CCC=CCCCC(=O)O1)I |
Synonyms |
14-IHEAOL 14-iodo-15-hydroxyeicosatrienoic acid, omega lactone 14-iodo-omega-lactone 15-hydroxy-14-iodo-5,8,11-eicosatrienoic acid omega lactone IL-omega IL-W |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)
![(3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1240167.png)





![(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1240180.png)

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1240184.png)

![3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240187.png)

